2-Propylsulfanyl-pyrimidine-5-carbaldehyde
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Overview
Description
Synthesis Analysis
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives can be complex, with various substituents affecting their overall shape and electronic distribution. For example, the molecular structure of a triazolopyrimidine derivative is reported, showing different supramolecular architectures in its solvated forms . These structural variations can influence the physical properties and reactivity of the compounds.
Chemical Reactions Analysis
Pyrimidine derivatives undergo a range of chemical reactions. Cyclocondensation reactions are common, as seen with the chemoselective reaction of α-acylacetamidine with a methylsulfanyl-dichloropyrimidine derivative . Tandem reactions involving acetalisation and cycloisomerization have also been developed for phenylethynylpyrimidine derivatives . These reactions demonstrate the reactivity of the aldehyde group and the potential for creating diverse heterocyclic structures.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrimidine derivatives are influenced by their molecular structure. For instance, the presence of sulfur-containing substituents can impart specific properties, such as bacteriostatic effects, as seen with bis(butylsulfanyl) dihydro-pyran derivatives . The solubility and crystalline structure of these compounds can also vary depending on their interactions with solvents and other molecules, as evidenced by the different crystal environments of a triazolopyrimidine derivative .
Scientific Research Applications
Synthesis of Structurally Unique Compounds
Molecular Dynamics and Inhibitive Effects
Ech-chihbi et al. (2017) studied the inhibition effect of 2-phenylimidazo[1,2-a]pyrimidine-3-carbaldehyde (IPM), a similar compound, on corrosion. They combined experimental techniques and quantum chemical calculations to understand the inhibitive effects at the molecular level (Ech-chihbi et al., 2017).
Development of Novel Chemical Preparations
Čikotienė et al. (2009) explored the cyclization of 6-arylethynylpyrimidine-5-carbaldehydes, revealing a novel preparation of 7-arylpyrido[4,3-d]pyrimidines. This study highlights the potential of using related pyrimidine carbaldehydes in developing new chemical preparations (Čikotienė et al., 2009).
Application in Synthesis of Base Precursors
Beingessner et al. (2008) described the regioselective synthesis of trisubstituted arylaminopyrimidine-5-carbaldehydes. They demonstrated how these compounds could be used to create structurally unique GlambdaC base precursors (Beingessner et al., 2008).
In Organic Synthesis and Molecular Studies
Various studies have utilized similar compounds in organic synthesis and molecular studies. For instance, Chizhova et al. (2015) developed a synthesis method for pyrido[2,3-d]pyrimidin-4-ones, demonstrating the versatility of these compounds in synthetic organic chemistry (Chizhova et al., 2015).
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-propylsulfanylpyrimidine-5-carbaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2OS/c1-2-3-12-8-9-4-7(6-11)5-10-8/h4-6H,2-3H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIMOKHQOYWCCPI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSC1=NC=C(C=N1)C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50390281 |
Source
|
Record name | 2-Propylsulfanyl-pyrimidine-5-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50390281 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Propylsulfanyl-pyrimidine-5-carbaldehyde | |
CAS RN |
876890-33-4 |
Source
|
Record name | 2-Propylsulfanyl-pyrimidine-5-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50390281 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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